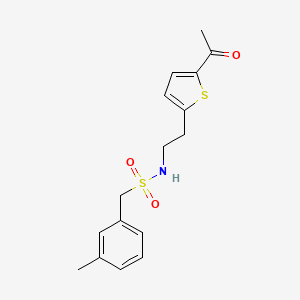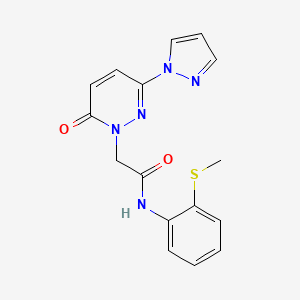![molecular formula C19H27BrN2O2 B2398663 2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one CAS No. 1706179-78-3](/img/structure/B2398663.png)
2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-1-(4-methoxy-[1,4’-bipiperidin]-1’-yl)ethan-1-one is an organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-methoxy-[1,4’-bipiperidin]-1’-yl)ethan-1-one typically involves the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving piperidine and its derivatives.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenyl halide and a suitable catalyst.
Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using methanol and a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-Bromophenyl)-1-(4-methoxy-[1,4’-bipiperidin]-1’-yl)ethan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound for investigating the pharmacological properties of similar structures.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Piperidine derivatives are known for their activity as central nervous system agents, and this compound may exhibit similar properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-1-(4-methoxy-[1,4’-bipiperidin]-1’-yl)ethan-1-one would depend on its specific biological target. Generally, piperidine derivatives can interact with various receptors and enzymes in the body, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to certain targets, while the methoxy group can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-1-(4-methoxy-[1,4’-bipiperidin]-1’-yl)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)-1-(4-methoxy-[1,4’-bipiperidin]-1’-yl)ethan-1-one: Similar structure with a fluorine atom instead of bromine.
2-(4-Methylphenyl)-1-(4-methoxy-[1,4’-bipiperidin]-1’-yl)ethan-1-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 2-(4-Bromophenyl)-1-(4-methoxy-[1,4’-bipiperidin]-1’-yl)ethan-1-one may confer unique properties, such as increased lipophilicity and enhanced binding interactions with biological targets, compared to its analogs with different substituents.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O2/c1-24-18-8-12-21(13-9-18)17-6-10-22(11-7-17)19(23)14-15-2-4-16(20)5-3-15/h2-5,17-18H,6-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOFVOUZXTUIDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2398586.png)

![{[4-Bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2398591.png)
![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2398593.png)


![3-[Methyl(piperidin-4-yl)amino]propan-1-ol](/img/structure/B2398597.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398598.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2398599.png)

![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine](/img/structure/B2398603.png)
